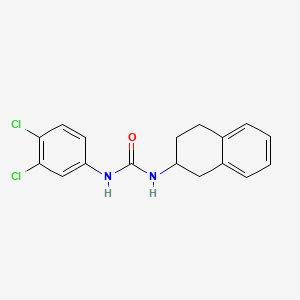![molecular formula C16H11BrFN5 B4327687 N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4327687.png)
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
描述
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and is substituted with a bromo and fluoro group on the phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromo-2-fluoroaniline with a suitable triazole precursor in the presence of a base can lead to the formation of the desired triazoloquinazoline structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole and quinazoline rings can undergo oxidation or reduction under specific conditions.
Cyclization: The compound can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), oxidizing agents such as hydrogen peroxide (H2O2), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl ring, while oxidation can result in the formation of quinazoline N-oxides .
科学研究应用
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been explored for various scientific research applications, including:
作用机制
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other triazoloquinazolines and related heterocyclic structures, such as:
Flubrotizolam: A thienotriazolodiazepine derivative with sedative and anxiolytic effects.
Flubromazolam: A triazolobenzodiazepine with potent sedative properties.
Flualprazolam: A triazolobenzodiazepine similar to alprazolam and flubromazolam.
Uniqueness
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is unique due to its specific substitution pattern and the combination of a triazole ring with a quinazoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN5/c1-9-21-22-15-11-4-2-3-5-13(11)19-16(23(9)15)20-14-7-6-10(17)8-12(14)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQJBSIPZATFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)

![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![1-(2-chlorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4327627.png)
![2-[3-(2-METHOXY-4-NITROPHENOXY)PROPOXY]-5-NITROPHENYL METHYL ETHER](/img/structure/B4327634.png)
![2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4327643.png)
![N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4327649.png)
![N-[3-(morpholin-4-yl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327657.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327669.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327677.png)
![1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4327690.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B4327693.png)
![6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE](/img/structure/B4327700.png)
![2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE](/img/structure/B4327706.png)
